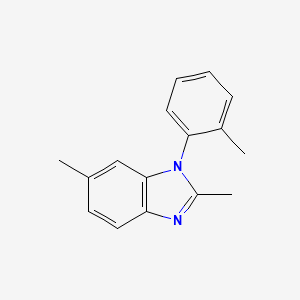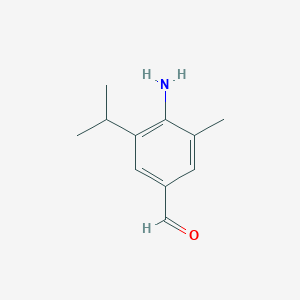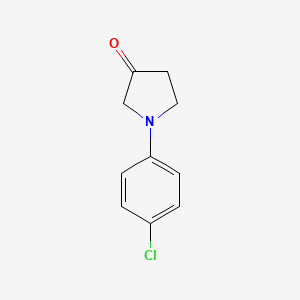![molecular formula C11H16N2O3 B13980667 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid is a compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a carboxylic acid group and a 1-methyl-1H-pyrazol-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole with cyclohexanecarboxylic acid under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the ester bond between the pyrazole and the cyclohexane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: This compound shares the pyrazole ring structure but differs in its functional groups and overall reactivity.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another similar compound with a pyrazole ring, but with different substituents that confer unique properties.
Uniqueness
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between stability and reactivity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H16N2O3 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
4-(1-methylpyrazol-4-yl)oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-13-7-10(6-12-13)16-9-4-2-8(3-5-9)11(14)15/h6-9H,2-5H2,1H3,(H,14,15) |
InChI-Schlüssel |
JFLFYCQZZUOUTN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)OC2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)


![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)







![2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride](/img/structure/B13980655.png)

